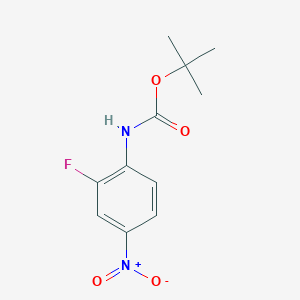

Tert-butyl 2-fluoro-4-nitrophenylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-fluoro-4-nitrophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(15)13-9-5-4-7(14(16)17)6-8(9)12/h4-6H,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUVTQPDPBJTCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627719 | |

| Record name | tert-Butyl (2-fluoro-4-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220913-42-8 | |

| Record name | tert-Butyl (2-fluoro-4-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization of the Amino Group:

The aniline (B41778) derivative obtained from the nitro group reduction is a key platform for building molecular complexity. The newly formed amino group can undergo a wide range of reactions, most notably acylation to form amides. In one study, the amino group of a similar carbamate (B1207046) intermediate was condensed with various substituted carboxylic acids using peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt). nih.gov This strategy allows for the introduction of a diverse range of acyl groups, leading to the synthesis of a library of N-acylated derivatives. nih.gov

Derivatization Via the Boc Group:

The tert-butoxycarbonyl (Boc) group is a stable protecting group for the amine, but it can be removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid). Cleavage of the Boc group unveils the primary aniline (B41778), which can then be subjected to further functionalization, such as diazotization or other reactions specific to aromatic amines, providing another layer of synthetic possibilities.

Chemical Reactivity and Transformation Mechanisms of Tert Butyl 2 Fluoro 4 Nitrophenylcarbamate

Reduction Reactions of the Nitro Group to Aromatic Amino Derivatives

The conversion of the nitro group to an amine is a fundamental transformation that significantly alters the electronic properties and synthetic utility of the aromatic ring. This reduction can be accomplished through various methods, broadly categorized into catalytic hydrogenation and chemical reduction strategies.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its clean reaction profile and high efficiency. This process involves the use of a metal catalyst and a hydrogen source, typically gaseous hydrogen (H₂). For substrates like tert-butyl 2-fluoro-4-nitrophenylcarbamate, palladium on carbon (Pd/C) is a common catalyst, often used in solvents such as methanol, ethanol (B145695), or ethyl acetate.

The reaction proceeds on the surface of the catalyst, where molecular hydrogen is activated. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group, without affecting the Boc protecting group or the fluoro substituent under controlled conditions. The pressure of hydrogen gas and the reaction temperature are critical parameters that can be adjusted to optimize the reaction rate and selectivity.

Table 1: Comparison of Catalytic Hydrogenation Conditions

| Catalyst | Hydrogen Source | Solvent | Pressure | Temperature | Typical Outcome |

|---|---|---|---|---|---|

| 5-10% Pd/C | H₂ gas | Methanol, Ethanol | 1-5 atm | Room Temp. | High yield of the corresponding aniline (B41778) |

| PtO₂ (Adams' cat.) | H₂ gas | Ethyl Acetate | 1-3 atm | Room Temp. | Effective for stubborn reductions |

This table presents typical conditions for nitro group reduction and may be adapted for specific substrates.

A variety of chemical reagents can achieve the reduction of the nitro group, offering alternatives to catalytic hydrogenation, especially when certain functional groups are incompatible with catalytic methods. These strategies often involve the use of metals in acidic media or other reducing agents.

Common methods include the use of tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate, which provides a mild and effective reduction. Another classic method is the use of a metal such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid like hydrochloric acid (HCl). These reactions generate the corresponding anilinium salt, which is then neutralized to yield the free amine. Sodium dithionite (B78146) (Na₂S₂O₄) is another reagent capable of reducing nitro groups under aqueous or biphasic conditions. The choice of reductant depends on the substrate's sensitivity to acidic conditions and the desired reaction selectivity.

Selective Deprotection of the Tert-butoxycarbonyl (Boc) Group

The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under acidic conditions. researchgate.net The selective removal of the Boc group from this compound unmasks the amine functionality for subsequent reactions.

The deprotection of a Boc-protected amine is most commonly achieved with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). researchgate.nettotal-synthesis.com The mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate (B1207046). total-synthesis.comacsgcipr.org This initial step increases the electrophilicity of the carbonyl carbon.

Following protonation, the C-O bond of the tert-butyl group cleaves, leading to the formation of a highly stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. total-synthesis.comstackexchange.com The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine. The tert-butyl cation is typically scavenged by a nucleophile in the reaction mixture or eliminates a proton to form isobutylene (B52900) gas. total-synthesis.comstackexchange.com

The rate and selectivity of Boc deprotection are significantly influenced by the choice of acid and solvent. Strong acids, such as TFA and HCl, facilitate rapid cleavage, often at room temperature. nih.gov Weaker acids may require higher temperatures or longer reaction times. acs.org

Kinetic studies have revealed that the reaction rate can show a second-order dependence on the concentration of strong acids like HCl. nih.govacs.orgacs.org In contrast, with weaker acids like TFA, a large excess is often required to achieve a reasonable reaction rate. nih.govacs.org

The solvent also plays a crucial role. Protic solvents can participate in the reaction mechanism, while aprotic solvents like dichloromethane (B109758) (DCM) are commonly used to dissolve the substrate and reagent. Aqueous phosphoric acid has been presented as a mild and environmentally benign reagent for deprotection, tolerating other acid-sensitive groups. organic-chemistry.org Other mild methods, such as using oxalyl chloride in methanol, have also been developed, which can be effective for substrates with electron-withdrawing groups. nih.gov

Table 2: Selected Reagents for Boc Deprotection

| Reagent | Solvent | Conditions | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp, 1-2 h | Common, efficient, volatile reagent. |

| Hydrochloric Acid (HCl) | Dioxane, Methanol | Room Temp, 1-4 h | Often used as a 4M solution in dioxane. |

| Aqueous Phosphoric Acid | Toluene | 50-80 °C, 3-14 h | Mild, "green" alternative, selective. organic-chemistry.org |

| Oxalyl Chloride | Methanol | Room Temp, 1-3 h | Mild conditions, particularly fast for electron-deficient systems. nih.gov |

This table summarizes common conditions for Boc deprotection and is for illustrative purposes.

Reactivity at the Fluoro Substituent within the Aromatic Ring System

The fluorine atom on the aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the strong electron-withdrawing effect of the nitro group located at the para-position. The nitro group stabilizes the negative charge that develops in the aromatic ring during the formation of the Meisenheimer complex, which is the key intermediate in the SNAr mechanism.

This activation allows the fluoride (B91410), which is a good leaving group, to be displaced by a wide range of nucleophiles. Common nucleophiles used in such reactions include:

Amines (R-NH₂): To form N-substituted aniline derivatives.

Alkoxides (R-O⁻): To form aryl ethers.

Thiolates (R-S⁻): To form aryl thioethers.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation of the nucleophilic reagent while leaving the nucleophile itself highly reactive. The presence of a base is often required to deprotonate the nucleophile (e.g., an alcohol or thiol) or to neutralize the HF produced during the reaction with a neutral amine. This reactivity provides a powerful method for introducing diverse functionalities at the 2-position of the ring system.

Functional Group Interconversions and Subsequent Derivatization Strategies

The chemical versatility of this compound stems from the reactivity of its three key functional groups: the nitro group, the fluoro substituent, and the tert-butoxycarbonyl (Boc) protecting group. These sites allow for a variety of functional group interconversions, opening pathways to a wide array of derivatized molecules. The primary transformations involve the reduction of the nitro group and the nucleophilic aromatic substitution of the fluorine atom, which can be followed by further reactions on the newly introduced or modified functionalities.

Reduction of the Nitro Group

The electron-withdrawing nitro group is readily reduced to an amino group, a cornerstone transformation in the derivatization of this compound. This conversion to the corresponding aniline derivative, tert-butyl 4-amino-2-fluorophenylcarbamate, fundamentally alters the electronic properties of the aromatic ring and provides a nucleophilic site for subsequent reactions. A variety of reducing agents and conditions have been successfully employed for this purpose, with the choice of reagent often dictated by the desired chemoselectivity and the presence of other functional groups. wikipedia.orgorganic-chemistry.org

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation and chemical reduction using metals or metal salts. wikipedia.orgscispace.com For instance, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source such as hydrazine (B178648) hydrate (B1144303) is an effective method. scispace.comnih.gov Metal-based reductions, such as using iron in acidic media or tin(II) chloride, are also widely utilized. wikipedia.orgscispace.com More modern approaches may involve reagents like sodium borohydride (B1222165) in the presence of transition metal complexes to enhance its reducing power. jsynthchem.com

The table below summarizes various research findings for the reduction of aromatic nitro compounds, which are applicable to this compound.

Table 1: Selected Methods for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Conditions | Product | Reference |

|---|---|---|---|

| Hydrazine Hydrate, 10% Pd/C | Water, Reflux | Aromatic Amine | scispace.com |

| Tin(II) Chloride (SnCl₂) | Acidic Medium | Aromatic Amine | wikipedia.org |

| Iron (Fe) | Acidic Medium (e.g., Acetic Acid) | Aromatic Amine | wikipedia.org |

| Sodium Borohydride (NaBH₄), Ni(PPh₃)₄ | Ethanol, Room Temperature | Aromatic Amine | jsynthchem.com |

Nucleophilic Aromatic Substitution (SNAr) of the Fluoro Group

The fluorine atom on the phenyl ring is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effect of the nitro group in the para position. This allows for the displacement of the fluoride ion by a variety of nucleophiles, providing a direct method for introducing diverse substituents onto the aromatic core.

This reaction is a powerful tool for creating carbon-heteroatom and carbon-carbon bonds. For example, amines can act as nucleophiles to displace the fluorine, leading to the formation of N-arylated products. A study on the related compound, 4-fluoro-2-methoxy-5-nitroaniline, demonstrated that N¹,N¹,N²-trimethylethane-1,2-diamine can effectively displace the fluoro group in the presence of a base like N,N-Diisopropylethylamine (DIPEA) at elevated temperatures. researchgate.net Similarly, other nucleophiles such as alcohols and malonates can be used in SNAr reactions with activated aryl fluorides. nih.gov

Table 2: Examples of Nucleophilic Aromatic Substitution on Activated Fluoro-nitroaromatics

| Nucleophile | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| N¹,N¹,N²-trimethylethane-1,2-diamine | DIPEA, 140 °C | N-Aryl Diamine Derivative | researchgate.net |

| Alcohols, Malonates | Et₃SiH, cat. t-Bu-P₄ | Aryl Ether, Aryl Malonate | nih.gov |

Subsequent Derivatization Strategies

The primary products from the functional group interconversions serve as versatile intermediates for further derivatization.

Applications of Tert Butyl 2 Fluoro 4 Nitrophenylcarbamate in Advanced Organic Synthesis

Building Block in the Construction of Diverse Aromatic and Heterocyclic Scaffolds

The structure of tert-butyl 2-fluoro-4-nitrophenylcarbamate makes it an adept building block for a variety of aromatic and heterocyclic systems. The presence of multiple reactive sites on the phenyl ring—the nitro group, which can be reduced, and the fluorine atom, which can be substituted—allows for sequential and controlled modifications.

The synthesis of heterocyclic compounds often involves the strategic use of substituted aromatic precursors. researchgate.netnih.gov For instance, a common strategy involves the reduction of a nitro group to an amine, which can then participate in a cyclization reaction with another functional group to form a heterocyclic ring. In the case of this compound, the reduction of the 4-nitro group would yield tert-butyl 4-amino-2-fluorophenylcarbamate. This resulting diamine derivative, with its distinct electronic and steric properties, can be a precursor to benzimidazoles, quinoxalines, or other fused heterocyclic systems through condensation with appropriate reagents. The fluorine atom can influence the reactivity and subsequent biological activity of the final scaffold. The synthesis of various pyrrole (B145914) derivatives, for example, has been achieved starting from primary aromatic amines. nih.gov

Intermediate in Complex Molecule Assembly for Chemical Biology Research

The compound serves as a key intermediate in the multistep synthesis of complex molecules designed for research in chemical biology, where precise molecular structures are required to interact with biological systems.

This compound is a precursor for creating advanced aromatic systems whose electronic and physical properties can be finely tuned. The fluorine atom and the nitro group are strongly electron-withdrawing, which significantly alters the electron density of the aromatic ring. This property is crucial in the design of molecules for materials science and medicinal chemistry. For example, polyfluorinated aromatic compounds are essential in creating functionalized materials and have applications in creating stable nitroxide radicals with specific electrochemical properties. researchgate.net

After incorporating the main scaffold into a larger molecule, the Boc-protected amine can be deprotected to reveal a primary amine. This amine can then be further functionalized, allowing for the attachment of probes, solubility-enhancing groups, or moieties that target specific biological macromolecules. This step-wise functionalization is a key advantage in creating libraries of compounds with systematically varied properties.

This intermediate plays a crucial role in synthetic pathways aimed at producing molecules that can interact with specific biological targets, such as enzymes or receptors. A common synthetic sequence involves using a related compound, tert-butyl (2-nitrophenyl)carbamate, as a starting point. nih.gov The process typically follows these steps:

Protection: An aniline (B41778) is protected with a tert-butoxycarbonyl (Boc) group. nih.gov

Reduction: The nitro group on the ring is reduced to an amine. nih.gov

Coupling: The newly formed amine is coupled with a carboxylic acid to form an amide bond. nih.gov

This exact strategy is applicable to this compound. Following the reduction of its nitro group, the resulting amine can be coupled with various carboxylic acids to generate a library of amide derivatives. This approach has been successfully used to synthesize a series of tert-butyl 2-(substituted benzamido) phenylcarbamate analogues that were evaluated for anti-inflammatory activity as potential COX-2 enzyme inhibitors. nih.gov Similarly, other complex intermediates are used as precursors for imaging agents like (2S,4S)4–[¹⁸F]FPArg, which are designed for molecular target interactions in PET imaging. researchgate.net

Table 1: Example of a Synthetic Pathway Using a Related Nitrophenylcarbamate Intermediate

| Step | Reaction | Reagents | Purpose |

|---|---|---|---|

| 1 | Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Triethylamine | Protects the initial amine to prevent side reactions. nih.gov |

| 2 | Nitro Reduction | Fe/NH₄Cl or H₂, Pd/C | Converts the nitro group into a reactive amine. nih.gov |

| 3 | Amide Coupling | Substituted Carboxylic Acid, EDCI, HOBt | Forms the final complex molecule by creating an amide linkage. nih.gov |

| 4 | Deprotection (Optional) | Trifluoroacetic Acid (TFA) | Removes the Boc group to reveal the primary amine if needed for further functionalization. masterorganicchemistry.com |

Utilization in Palladium-Catalyzed Cross-Coupling Reactions of Related Brominated Intermediates

While the fluorine atom of this compound can undergo nucleophilic aromatic substitution, a more versatile approach for creating carbon-carbon or carbon-heteroatom bonds is through palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net For this purpose, a brominated analogue, such as tert-butyl 2-bromo-4-nitrophenylcarbamate, would be an exceptionally useful intermediate.

Palladium-catalyzed reactions, including Suzuki, Stille, and Negishi couplings, are powerful tools for organic synthesis. nih.gov The typical reactivity order for aryl halides in these reactions is I > Br > Cl. nih.gov A brominated intermediate would readily participate in these transformations. For instance, a Suzuki coupling reaction could be used to introduce a new aryl or vinyl group at the 2-position of the ring. The choice of phosphine (B1218219) ligands, such as P(t-Bu)₃, is critical for achieving high efficiency, especially with challenging substrates like aryl chlorides or hindered reactants. nih.gov

The development of palladium-catalyzed methods for coupling perfluoro organic compounds demonstrates the importance of these reactions for creating complex fluorinated molecules. researchgate.netmdpi.com A brominated version of the title compound could thus be coupled with various organometallic reagents (e.g., boronic acids, organozincs, or organotins) to generate a diverse array of complex, functionalized aromatic structures that would be difficult to access through other methods. rsc.org

Contributions to Protecting Group Chemistry in Challenging Synthetic Sequences

The tert-butoxycarbonyl (Boc) group on the nitrogen atom of this compound is one of the most widely used protecting groups for amines in organic synthesis. masterorganicchemistry.comfishersci.co.uk Its utility is central to the design of complex, multi-step synthetic routes. organic-chemistry.org

A protecting group must be easy to install, stable under various reaction conditions, and easy to remove selectively without affecting other parts of the molecule. uchicago.edu The Boc group excels in these areas.

Installation: It is typically installed by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base. masterorganicchemistry.comfishersci.co.uk

Stability: The Boc group is stable to a wide range of non-acidic reagents, including bases, nucleophiles, and many oxidizing and reducing agents. This stability allows for extensive chemical modifications to other parts of the molecule while the amine remains protected. organic-chemistry.org

Removal (Deprotection): The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). masterorganicchemistry.comfishersci.co.uk This specific lability is a key feature of its utility.

This predictable stability and cleavage allow for an "orthogonal" protecting group strategy. organic-chemistry.org In a complex molecule, one amine might be protected with a Boc group (acid-labile), while another functional group is protected with a group that is removed under different conditions, such as a carboxybenzyl (Cbz) group (removed by hydrogenolysis) or an Fmoc group (removed by base). masterorganicchemistry.comorganic-chemistry.org This allows for the selective deprotection and reaction of one site while others remain shielded, a critical requirement in challenging syntheses like peptide or oligonucleotide synthesis. libretexts.org

Table 2: Properties of the Boc Protecting Group

| Feature | Description | Common Reagents |

|---|---|---|

| Protection | Reaction of an amine with Boc anhydride. | Di-tert-butyl dicarbonate (Boc₂O), DMAP or NaHCO₃. fishersci.co.uk |

| Deprotection | Acid-catalyzed hydrolysis of the carbamate (B1207046). | Trifluoroacetic acid (TFA), Hydrochloric Acid (HCl). masterorganicchemistry.comfishersci.co.uk |

| Stability | Stable to basic, reductive, and oxidative conditions. | LiAlH₄, H₂/Pd, Grignard reagents, mild base. masterorganicchemistry.comorganic-chemistry.org |

| Lability | Labile to strong acids. | TFA, HCl, H₂SO₄. masterorganicchemistry.com |

Computational and Theoretical Chemistry Approaches to Tert Butyl 2 Fluoro 4 Nitrophenylcarbamate and Analogues

Quantum Chemical Calculations on Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution, molecular orbital energies, and other electronic parameters that govern a molecule's stability and reactivity.

For a molecule like tert-butyl 2-fluoro-4-nitrophenylcarbamate, DFT calculations can reveal the influence of its constituent functional groups. The nitro group (-NO2) is a strong electron-withdrawing group, which significantly impacts the electronic properties of the aromatic ring. This is complemented by the electron-withdrawing nature of the fluorine atom and the carbamate (B1207046) moiety.

Key Electronic Properties and Reactivity Descriptors:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the area around the nitro group would exhibit a strong negative potential, indicating a site susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic ring and the N-H group of the carbamate would show positive potential, marking them as potential sites for nucleophilic interaction.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. For nitroaromatic compounds, the LUMO is often localized on the nitro group and the aromatic ring, making them susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution and bonding interactions within the molecule. For instance, in related nitrophenyl compounds, NBO analysis has been used to quantify the charge transfer between donor and acceptor groups, which is critical for understanding their electronic and optical properties.

| Property | Typical Calculated Value for Analogous Fluoro-Nitroaromatic Compounds | Significance for this compound |

| HOMO Energy | -7.0 to -8.5 eV | Indicates the energy required to remove an electron; influences donor capabilities. |

| LUMO Energy | -2.5 to -4.0 eV | Indicates the energy released when an electron is added; influences acceptor capabilities and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 3.0 to 5.5 eV | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Dipole Moment | 4.0 to 6.0 Debye | A high dipole moment suggests a polar molecule with significant charge separation, influencing solubility and intermolecular interactions. |

The data in this table are representative values for analogous fluoro-nitroaromatic compounds and are intended to be illustrative of the types of results obtained from quantum chemical calculations.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interaction Modeling

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule (ligand) with a biological macromolecule (receptor), such as a protein or enzyme. These methods are instrumental in drug discovery and design, providing insights into binding affinities, modes of interaction, and the stability of the ligand-receptor complex.

Molecular Docking:

Molecular docking simulations would predict the preferred binding orientation of this compound within the active site of a target protein. The simulation would score different poses based on factors like shape complementarity and intermolecular interactions. Key interactions that would be analyzed include:

Hydrogen Bonds: The N-H group of the carbamate and the oxygen atoms of the nitro group are potential hydrogen bond donors and acceptors, respectively. These could form crucial interactions with amino acid residues in the receptor's active site.

Hydrophobic Interactions: The tert-butyl group and the phenyl ring can engage in hydrophobic interactions with nonpolar residues of the protein.

Pi-Pi Stacking: The aromatic ring can participate in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Molecular Dynamics (MD) Simulations:

Following docking, MD simulations can be used to assess the stability of the predicted binding pose over time. An MD simulation tracks the movements of atoms in the ligand-receptor complex, providing a dynamic view of the interaction. Key insights from MD simulations include:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand's position relative to the protein can indicate whether the binding pose is stable.

Interaction Persistence: MD simulations can reveal which hydrogen bonds and other interactions are consistently maintained throughout the simulation.

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding, which can be observed and analyzed through MD simulations.

| Interaction Type | Potential Interacting Residues in a Receptor Active Site | Significance for Binding Affinity |

| Hydrogen Bonding | Serine, Threonine, Aspartate, Glutamate, Asparagine, Glutamine | Crucial for specificity and anchoring the ligand in the binding pocket. |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine | Contribute significantly to the overall binding energy. |

| Pi-Pi Stacking | Phenylalanine, Tyrosine, Tryptophan | Can provide additional stability to the ligand-receptor complex. |

This table provides examples of potential interactions based on the functional groups of this compound and general principles of ligand-receptor binding.

Prediction of Reaction Pathways and Transition States through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, allowing for the prediction of reaction pathways and the characterization of high-energy transition states that are often difficult to observe experimentally. For this compound, computational methods can be used to explore its reactivity, such as its susceptibility to hydrolysis or nucleophilic aromatic substitution.

Carbamate Hydrolysis:

The hydrolysis of the carbamate group is a key reaction to consider. Computational studies on the hydrolysis of other carbamates have shown that the reaction can proceed through different mechanisms depending on the conditions (e.g., acid- or base-catalyzed). A typical computational approach would involve:

Reactant and Product Optimization: The geometries of the starting carbamate and the final products (the corresponding amine, alcohol, and carbon dioxide) are optimized to find their lowest energy structures.

Transition State Search: A search is performed to locate the transition state structure connecting the reactants and products. This is a high-energy, transient species that represents the energy barrier of the reaction.

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (all positive frequencies) or transition states (one imaginary frequency).

Nucleophilic Aromatic Substitution (SNAr):

The presence of a fluorine atom and a nitro group on the aromatic ring makes this compound a potential substrate for nucleophilic aromatic substitution. The nitro group, being strongly electron-withdrawing, activates the ring towards nucleophilic attack, and the fluorine atom can act as a leaving group. Computational studies on similar fluoro-nitrobenzene derivatives have elucidated the mechanism of SNAr reactions, which typically proceed through a two-step addition-elimination pathway involving a high-energy intermediate known as a Meisenheimer complex. Computational modeling can be used to calculate the energies of the reactants, the Meisenheimer intermediate, the transition states, and the products, thereby providing a detailed understanding of the reaction's feasibility and kinetics. nih.govresearchgate.netmdpi.com

In Silico Assessment of Structure-Reactivity and Structure-Binding Relationships for Analogues

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, are invaluable for understanding how modifications to a molecule's structure affect its biological activity or physical properties. These studies are crucial for the rational design of new compounds with improved characteristics.

For analogues of this compound, QSAR and QSPR studies could be employed to build predictive models for various endpoints, such as enzyme inhibitory activity, toxicity, or physicochemical properties like solubility and lipophilicity.

QSAR for Biological Activity:

A QSAR study would involve a series of analogues where specific parts of the molecule are systematically varied (e.g., changing the substituents on the phenyl ring, altering the alkyl group on the carbamate). The biological activity of each analogue would be measured experimentally, and then computational descriptors would be calculated for each molecule. These descriptors can be classified as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity indices.

3D descriptors: Molecular shape, surface area, volume.

Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial charges.

Hydrophobic descriptors: LogP (octanol-water partition coefficient).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the observed biological activity. This model can then be used to predict the activity of new, unsynthesized analogues. Numerous QSAR studies on nitroaromatic compounds have successfully correlated their toxicity and other biological activities with descriptors related to hydrophobicity, electronic properties (like LUMO energy), and molecular size. nih.govnih.govmdpi.com

Structure-Binding Relationships:

Emerging Research Frontiers for Tert Butyl 2 Fluoro 4 Nitrophenylcarbamate

Development of Sustainable and Greener Synthetic Methodologies

The synthesis of Tert-butyl 2-fluoro-4-nitrophenylcarbamate and its derivatives is increasingly benefiting from the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. Traditional synthetic routes often involve hazardous reagents and generate significant waste. In contrast, modern approaches focus on the use of eco-friendly solvents, catalysts, and energy sources to create more sustainable manufacturing pathways.

One promising green methodology involves the use of biocatalysis. Enzymes, such as lipases and proteases, can be employed to catalyze the formation of the carbamate (B1207046) linkage under mild conditions, often in aqueous media, thereby avoiding the use of harsh organic solvents. These biocatalytic processes are highly selective and can lead to higher yields with fewer byproducts.

Another area of development is the use of alternative, greener solvents. Supercritical carbon dioxide (scCO₂), for instance, is a non-toxic, non-flammable, and renewable solvent that can replace volatile organic compounds (VOCs) in chemical reactions. The synthesis of carbamates in scCO₂ has been shown to be a viable and environmentally friendly alternative to traditional methods.

Recent advancements have also focused on improving the atom economy of the synthesis. This involves designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste. One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, is a powerful strategy for improving atom economy and reducing the environmental impact of chemical production.

| Green Synthesis Approach | Key Advantages |

| Biocatalysis | High selectivity, mild reaction conditions, use of aqueous media. |

| **Alternative Solvents (e.g., scCO₂) ** | Non-toxic, non-flammable, renewable, reduces VOC emissions. |

| Earth-Abundant Metal Catalysts | Cost-effective, lower environmental footprint. |

| Recyclable Catalysts | Reduces waste, improves process efficiency. |

| One-Pot Synthesis | Improves atom economy, reduces waste and energy consumption. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound synthesis into flow chemistry and automated platforms represents a significant leap forward in chemical manufacturing. Flow chemistry, where reactions are carried out in a continuous stream rather than in a traditional batch reactor, offers numerous advantages, including enhanced safety, improved reaction control, and greater scalability.

The small reaction volumes in flow reactors allow for better heat and mass transfer, leading to more efficient and selective reactions. This is particularly beneficial for reactions involving highly reactive or unstable intermediates, as the precise control over reaction parameters minimizes the risk of side reactions and improves product purity. The nitration of aromatic compounds, a key step in the synthesis of the fluoronitrophenyl scaffold, can be performed more safely and efficiently in a continuous flow system. amt.ukvapourtec.comresearchgate.netbeilstein-journals.org

Automated synthesis platforms, often coupled with flow chemistry, enable the rapid and reproducible synthesis of a wide range of compounds. researchgate.netoxfordglobal.comnih.govdntb.gov.uaresearchgate.net These platforms can be programmed to perform complex multi-step syntheses with minimal human intervention, accelerating the drug discovery and development process. The modular nature of these systems allows for easy reconfiguration to synthesize different derivatives of this compound, facilitating the exploration of structure-activity relationships.

The use of in-line analytical techniques, such as spectroscopy and chromatography, in automated flow systems provides real-time monitoring of the reaction progress. This allows for rapid optimization of reaction conditions to maximize yield and purity. Furthermore, the data generated from these automated experiments can be used to develop predictive models for chemical reactions, further enhancing the efficiency of the synthesis process.

| Technology | Benefits for this compound Synthesis |

| Flow Chemistry | Enhanced safety, improved reaction control, greater scalability, efficient heat and mass transfer. amt.ukvapourtec.comresearchgate.netbeilstein-journals.org |

| Automated Synthesis Platforms | Rapid and reproducible synthesis, high-throughput screening of derivatives, reduced human error. researchgate.netoxfordglobal.comnih.govdntb.gov.uaresearchgate.net |

| In-line Analytics | Real-time reaction monitoring, rapid optimization of conditions. |

Exploration of Novel Catalytic Transformations and Reaction Pathways

The unique combination of a fluorine atom, a nitro group, and a carbamate moiety makes this compound a versatile substrate for a wide range of catalytic transformations. Researchers are actively exploring novel reaction pathways to functionalize this scaffold and create new molecules with diverse properties.

One area of intense research is the catalytic functionalization of the C-F bond. While traditionally considered a strong and unreactive bond, recent advances in catalysis have enabled the selective activation and transformation of C-F bonds. Palladium-catalyzed cross-coupling reactions, for example, can be used to replace the fluorine atom with other functional groups, such as aryl, alkyl, or amino groups. mdpi.commdpi.com This opens up new avenues for the synthesis of complex molecules with tailored properties.

The nitro group also serves as a versatile handle for further transformations. It can be readily reduced to an amino group, which can then be derivatized in a variety of ways. Catalytic hydrogenation is a common method for nitro group reduction, but researchers are also exploring more selective and sustainable methods, such as transfer hydrogenation and electrochemical reduction.

Furthermore, the aromatic ring of the fluoronitrophenyl scaffold is amenable to C-H activation reactions. rsc.org This powerful technique allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. The directing effect of the nitro and carbamate groups can be exploited to achieve regioselective C-H functionalization at specific positions on the aromatic ring.

The development of novel catalytic systems, including photoredox catalysis and dual catalysis, is also expanding the repertoire of reactions that can be performed on the fluoronitrophenylcarbamate scaffold. These methods enable the formation of new chemical bonds under mild conditions and with high selectivity, paving the way for the synthesis of previously inaccessible molecules.

| Catalytic Transformation | Potential Applications |

| C-F Bond Functionalization | Synthesis of complex molecules with tailored electronic and steric properties. mdpi.commdpi.com |

| Nitro Group Reduction | Introduction of a versatile amino group for further derivatization. |

| C-H Activation | Direct and regioselective functionalization of the aromatic ring. rsc.org |

| Photoredox and Dual Catalysis | Formation of new chemical bonds under mild and selective conditions. |

Advanced Design Paradigms for Functional Molecules Derived from Fluoronitrophenylcarbamate Scaffolds

The fluoronitrophenylcarbamate scaffold serves as a valuable building block for the design and synthesis of a wide range of functional molecules, particularly in the fields of medicinal chemistry and materials science. By strategically modifying the scaffold, researchers can create new compounds with specific biological activities or material properties.

In medicinal chemistry, the fluoronitrophenylcarbamate core is being explored as a scaffold for the development of new therapeutic agents. The fluorine atom can enhance the metabolic stability and binding affinity of a drug molecule, while the nitro group can be used as a precursor to an amino group, which is a common feature in many bioactive compounds. For example, derivatives of this scaffold are being investigated as potential inhibitors of kinases, proteases, and other enzymes implicated in disease.

The principles of scaffold-based drug design are being applied to systematically explore the chemical space around the fluoronitrophenylcarbamate core. By creating libraries of derivatives with different substituents at various positions, researchers can identify compounds with optimal potency, selectivity, and pharmacokinetic properties. Computational modeling and in silico screening are also being used to guide the design of new molecules and predict their biological activity.

In materials science, the fluoronitrophenylcarbamate scaffold can be incorporated into polymers and other materials to impart specific properties. The fluorine atoms can enhance the thermal stability and hydrophobicity of a material, while the nitro group can be used to tune its electronic properties. For example, polymers containing this scaffold may find applications as high-performance plastics, coatings, or electronic materials.

The development of modular and convergent synthetic strategies is facilitating the rapid and efficient synthesis of diverse functional molecules from the fluoronitrophenylcarbamate scaffold. These strategies allow for the late-stage introduction of functional groups, enabling the creation of a wide range of compounds from a common intermediate.

| Application Area | Design Strategy |

| Medicinal Chemistry | Scaffold-based drug design, synthesis of kinase and protease inhibitors. |

| Computational Chemistry | In silico screening and predictive modeling of biological activity. nih.govnih.govresearchgate.netresearchgate.net |

| Materials Science | Incorporation into polymers for enhanced thermal stability and hydrophobicity. |

| Synthetic Strategy | Modular and convergent synthesis for rapid diversification. |

Q & A

Q. What are the optimal synthesis routes for tert-butyl 2-fluoro-4-nitrophenylcarbamate?

The synthesis involves Boc (tert-butoxycarbonyl) protection of the amine group in 2-fluoro-4-nitroaniline. A validated approach includes:

- Dissolving the amine in THF with triethylamine (TEA) as a base.

- Adding di-tert-butyl dicarbonate (Boc₂O) under inert conditions, followed by stirring at room temperature for 12–24 hours .

- Purification via flash chromatography (ethyl acetate/hexane) to isolate the product. Yield optimization (e.g., 95% in analogous syntheses) requires strict moisture control and stoichiometric precision .

Q. What purification methods are recommended for this compound?

- Flash Chromatography : Use silica gel with gradients of ethyl acetate in hexane (e.g., 10–30%) to resolve nitro- and fluoro-substituted byproducts .

- Recrystallization : Test solvents like dichloromethane/hexane mixtures for crystalline purity. Monitor purity via TLC (Rf = 0.3–0.5 in 20% ethyl acetate/hexane) .

Q. How should this compound be characterized analytically?

- NMR Spectroscopy : ¹H NMR should show tert-butyl singlet at ~1.4 ppm, aromatic protons (δ 7.5–8.5 ppm), and carbamate NH (δ 9–10 ppm, broad). ¹³C NMR confirms the Boc group (δ 80–85 ppm for quaternary C, δ 155–160 ppm for carbonyl) .

- Mass Spectrometry : ESI-MS ([M+H]⁺) matches the molecular weight (e.g., C₁₁H₁₂FN₂O₄: 279.27 g/mol) .

Q. What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Respiratory Protection : For powder handling, use NIOSH-approved P95 respirators to mitigate particulate exposure .

- Storage : Keep in airtight containers at 2–8°C, away from light and oxidizers. Stability data indicate no decomposition under recommended conditions .

Advanced Research Questions

Q. How do the nitro and fluoro substituents influence the compound’s reactivity?

- The nitro group (electron-withdrawing) enhances electrophilic aromatic substitution resistance but facilitates reduction to amines under catalytic hydrogenation (Pd/C, H₂) .

- The fluoro group directs regioselectivity in further functionalization (e.g., Suzuki couplings at the meta position) .

- Computational studies (DFT) can model substituent effects on charge distribution and reaction pathways .

Q. How does the compound behave under thermal or photolytic stress?

- Thermal Stability : Conduct accelerated aging studies (40–60°C for 7–14 days). Monitor decomposition via HPLC; nitro groups may degrade to amines under prolonged heat .

- Photolysis : Expose to UV light (254 nm) to assess nitro-to-nitrite rearrangement risks. Use LC-MS to identify byproducts like tert-butyl 2-fluoro-4-hydroxyphenylcarbamate .

Q. How can researchers resolve contradictions in reported synthetic yields or purity?

- Troubleshooting Low Yields : Check Boc protection efficiency via in situ FTIR (disappearance of NH stretches at ~3300 cm⁻¹). Optimize stoichiometry (1.2 eq Boc₂O) and base (TEA vs. DMAP) .

- Purity Discrepancies : Compare chromatographic conditions (e.g., silica grade, solvent polarity). Use preparative HPLC for challenging separations .

Q. What computational tools aid in predicting reaction mechanisms involving this compound?

- DFT Calculations : Model transition states for Boc deprotection (e.g., acid-mediated cleavage) or nucleophilic aromatic substitution. Gaussian or ORCA software can optimize geometries using B3LYP/6-31G(d) basis sets .

- Molecular Dynamics : Simulate solvent effects (THF vs. DMF) on reaction rates and intermediate stability .

Methodological Notes

- Synthesis Scalability : Lab-scale procedures (1–10 g) can be adapted to continuous flow systems for improved reproducibility .

- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC for ambiguous signals .

- Contradiction Management : Replicate literature protocols exactly before modifying variables (e.g., catalyst loading, temperature) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.